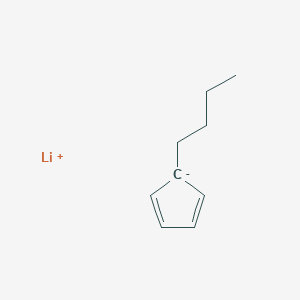
2-Chloro-5-nitrobenzotrifluoride
Descripción general
Descripción
2-Chloro-5-nitrobenzotrifluoride (2-CNBTF) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 79 °C. 2-CNBTF is used in the synthesis of various compounds, including pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, and as a catalyst in certain reactions.
Aplicaciones Científicas De Investigación
Continuous-Flow Synthesis
2-Chloro-5-nitrobenzotrifluoride has been synthesized in a continuous-flow millireactor system. This method offers enhanced mass and heat transfer rates, leading to better control over impurities and higher process efficiency compared to traditional batch reactors. It showcases the potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes (Chen et al., 2020).
Physicochemical Properties of Metal Complexes
The physicochemical properties of 2-Chloro-5-nitrobenzoates, particularly when combined with metals like Co(II), Ni(II), and Cu(II), have been explored. These complexes are known for their distinct colors depending on the metal and have been studied for their magnetic, spectrochemical, and thermal properties. Their thermal stability is noteworthy but requires careful handling due to explosive decomposition above certain temperatures (Ferenc et al., 2006).
Spectroscopic and Docking Studies
Spectroscopic studies, including vibrational and electronic properties assessments, have been conducted on 2-Chloro-5-nitrobenzophenone derivatives. These studies delve into the structure, charge distribution, and chemical reactivity of the molecule, offering insights into its stability and potential applications in various fields like material science and pharmacology (Arulaabaranam et al., 2022).
Cytotoxic Properties and Crystal Structures
Certain derivatives, like the (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) complex, have been characterized for their crystal structure and cytotoxic properties. These studies provide a foundation for understanding the interactions of such compounds with biological systems and their potential therapeutic applications (Wang & Shi, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROXDLWVGFPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061130 | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777-37-7 | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 777-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α,α,α-trifluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Chloro-5-nitrobenzotrifluoride in scientific research?
A1: this compound is primarily used as a precursor for synthesizing various aromatic diamines, which are then used to create polyimides and other polymers. [, , , , , , , , , , , , , , , , , , , ]
Q2: How is this compound typically reacted to form these diamines?
A2: The most common reaction involves a nucleophilic aromatic substitution with various dihydroxy compounds like hydroquinone, phenylhydroquinone, or bisphenols. This forms a dinitro intermediate, which is subsequently reduced catalytically, often using hydrazine and Pd/C, to yield the desired diamine. [, , , , , , , , , , , , , , , , , , , ]
Q3: Can you provide an example of a specific reaction using this compound?
A3: In a study, researchers synthesized 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane by reacting this compound with 2,2-bis(4-hydroxyphenyl)propane, followed by reduction with hydrazine and Pd/C. The resulting diamine was then used to create fluorinated polyimides. []
Q4: Why are researchers interested in incorporating this compound derivatives into polymers like polyimides?
A4: Introducing derivatives of this compound, which often contain trifluoromethyl (CF3) groups, can significantly enhance the properties of the resulting polymers. [, , , , , , , , , , , , , , , , , , , ]
Q5: What are some specific property improvements observed in polyimides synthesized with this compound derivatives?
A5: Research shows these polyimides often exhibit:
- Improved Solubility: Enhanced solubility in various organic solvents, including less polar ones, facilitating easier processing and applications. [, , , , , , , , , , , , , , , , , , , ]
- Lighter Color: Reduced color intensity compared to their non-fluorinated counterparts, leading to more desirable optical properties for specific applications. [, , , , , , , , , , , , , , , , , , , ]
- Lower Dielectric Constant: Decreased dielectric constants, making them suitable for use in microelectronic applications where low dielectric properties are crucial. [, , , , , , , , , , , , , , , , , , , ]
- Lower Moisture Absorption: Reduced moisture uptake, leading to improved dimensional stability and performance in humid environments. [, , , , , , , , , , , , , , , , , , , ]
- Good Thermal Stability: High glass transition temperatures and decomposition temperatures, demonstrating their suitability for high-temperature applications. [, , , , , , , , , , , , , , , , , , , ]
Q6: What are some potential applications for these improved polyimides?
A6: The enhanced properties make these polyimides promising candidates for diverse applications, including:
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C7H3ClF3NO2 and a molecular weight of 241.56 g/mol.
Q8: How is this compound and its derivatives typically characterized?
A8: Common characterization techniques include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















